molecular formula C11H15NO4S B1397224 2-Methyl-4-(morpholine-4-sulfonyl)-phenol CAS No. 1394967-63-5

2-Methyl-4-(morpholine-4-sulfonyl)-phenol

Cat. No.: B1397224
CAS No.: 1394967-63-5
M. Wt: 257.31 g/mol
InChI Key: AGHLEHVUIVXTFO-UHFFFAOYSA-N
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Description

2-Methyl-4-(morpholine-4-sulfonyl)-phenol is a chemical compound that features a phenol group substituted with a methyl group at the 2-position and a morpholine-4-sulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(morpholine-4-sulfonyl)-phenol typically involves the reaction of 2-methylphenol with morpholine-4-sulfonyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenol group attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(morpholine-4-sulfonyl)-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(morpholine-4-sulfonyl)-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(morpholine-4-sulfonyl)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the morpholine-4-sulfonyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(morpholine-4-carbonyl)-phenol
  • 2-Methyl-4-(morpholine-4-sulfonyl)-aniline
  • 2-Methyl-4-(morpholine-4-sulfonyl)-benzene

Uniqueness

2-Methyl-4-(morpholine-4-sulfonyl)-phenol is unique due to the presence of both a phenol group and a morpholine-4-sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfonyl group enhances the compound’s solubility and stability, while the phenol group provides reactive sites for further chemical modifications .

Properties

IUPAC Name

2-methyl-4-morpholin-4-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9-8-10(2-3-11(9)13)17(14,15)12-4-6-16-7-5-12/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHLEHVUIVXTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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